Studies suggest 2-Cl-6,7-DMQ may act as a kinase inhibitor, specifically targeting enzymes involved in cell signaling pathways. Kinase inhibition is a potential therapeutic strategy in various diseases, including cancer. However, the specific kinases targeted by 2-Cl-6,7-DMQ and its efficacy in this context require further investigation. [Source: PubChem, National Institutes of Health ]
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 251.67 g/mol. It features a quinoline core structure, which is characterized by a bicyclic aromatic system containing a nitrogen atom. The compound has chlorine substituent at the second position and methoxy groups at the sixth and seventh positions, along with an aldehyde functional group at the third position. This unique arrangement of functional groups contributes to its reactivity and potential biological activity .
The chemical reactivity of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde is influenced by its functional groups. It can undergo several types of reactions:
Several synthesis methods have been reported for producing 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde has potential applications in various fields:
Interaction studies are crucial for understanding the biological implications of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde. Preliminary studies suggest that it may interact with specific kinases involved in cellular processes. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic benefits .
Several compounds share structural similarities with 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde. Here are some notable examples:
These compounds highlight the structural diversity within the quinoline family while showcasing the unique features of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, particularly its dual methoxy substitution which may enhance its biological activity compared to others with fewer or different substituents .
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS: 68236-23-7) is a substituted quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. The compound features a quinoline backbone substituted at positions 2 (chloro), 6 and 7 (methoxy), and 3 (formyl) (Fig. 1). Its IUPAC name is 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, and its SMILES notation is COC1=C(C=C2C(=C1)C(=C(N=C2Cl)C=O)OC)OC.
The compound’s planar aromatic system and electron-withdrawing substituents render it reactive in electrophilic substitution and nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Quinoline derivatives have been pivotal in medicinal and industrial chemistry since their isolation from coal tar in 1834. The synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde emerged from advances in Vilsmeier-Haack formylation and Skraup quinoline synthesis, which enabled precise functionalization of the quinoline core. Early applications focused on its role as a precursor for antimalarial and anticancer agents, but modern research has expanded its utility to kinase inhibitors and antimicrobial compounds.
As a multifunctional heterocycle, 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde bridges synthetic organic chemistry and drug discovery. Its structural motifs are critical for:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde features a quinoline ring system with specific substitutions at positions 2, 3, 6, and 7 [1]. The core structure consists of a fused bicyclic aromatic system with a nitrogen atom at position 1, providing rigidity to the overall molecular framework [4]. This compound contains four key functional groups: a chlorine atom at position 2, an aldehyde group at position 3, and two methoxy groups at positions 6 and 7, all of which contribute to its distinctive chemical behavior [2].
The molecular formula of this compound is C12H10ClNO3 with a molecular weight of 251.67 g/mol [3]. The structure exhibits near-planarity with slight deviations primarily due to the methoxy groups at positions 6 and 7 [8]. These methoxy groups can rotate around their respective carbon-oxygen bonds, potentially creating minor conformational variations in the molecule [18].
Conformational analysis suggests the existence of two potential conformers based on the orientation of the aldehyde group at position 3 [18]. Similar to other quinoline carbaldehyde derivatives, one conformer may feature the aldehyde oxygen oriented toward the quinoline ring, potentially forming an intramolecular hydrogen bond with adjacent hydrogen atoms [18]. The second conformer would have the aldehyde group oriented away from the ring system [18]. The conformer with the intramolecular hydrogen bond is likely more stable and would represent the ground state of the molecule [18].
The bond angles in the aromatic rings typically approximate 120°, consistent with the sp2 hybridization of the carbon atoms in the quinoline core [19]. This planar or near-planar structure significantly influences the compound's ability to participate in π-π stacking interactions and affects its crystal packing behavior in the solid state [8] [4].
The specific melting point of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is not explicitly reported in the available literature [5]. However, based on structurally similar quinoline derivatives, the compound is expected to have a melting point in the range of 150-200°C [6] [14]. For comparison, 2-chloroquinoline-3-carbaldehyde has a reported melting point of 148-150°C, while 2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde exhibits a melting point of 160-162°C [6] [14].
Thermal stability analysis indicates that 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is generally stable under normal conditions [16]. The compound may undergo thermal decomposition at elevated temperatures, potentially releasing toxic gases, though the specific decomposition temperature has not been reported [16]. The presence of the methoxy groups at positions 6 and 7 likely increases the melting point compared to non-methoxy analogs due to enhanced hydrogen bonding capabilities .
The thermal properties of this compound are influenced by several structural factors, including the electron-withdrawing effect of the chlorine atom at position 2 and the electron-donating effects of the methoxy groups at positions 6 and 7 [26]. These opposing electronic effects create a unique electronic distribution that contributes to the compound's thermal behavior and stability [26].
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde exhibits a solubility profile typical of quinoline derivatives with both polar and non-polar functional groups [25]. The compound demonstrates limited solubility in water due to the hydrophobic nature of the quinoline core and the limited hydrogen bonding capability of the molecule [25]. This hydrophobicity is a common characteristic of quinoline derivatives with multiple aromatic rings and limited polar functional groups capable of forming hydrogen bonds with water molecules [25].
In organic solvents, the compound shows varying degrees of solubility depending on the polarity and nature of the solvent [25]. It is generally soluble in chlorinated solvents such as chloroform and dichloromethane, which are good solvents for aromatic compounds with polar functional groups [6] [25]. The compound shows moderate solubility in ethyl acetate and toluene, with toluene solubility likely enhanced by π-π interactions between the solvent and the quinoline ring system [7] [28].
The presence of the two methoxy groups at positions 6 and 7 increases the compound's solubility in polar organic solvents compared to unsubstituted quinoline derivatives [25]. These methoxy groups can participate in hydrogen bonding as acceptors, enhancing interactions with protic solvents [25]. The aldehyde group at position 3 further contributes to solubility in polar solvents through dipole-dipole interactions [25].
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Water | Poor | Hydrophobic quinoline core; limited hydrogen bonding capability [25] |
| Methanol | Moderate | Polar protic solvent; can interact with nitrogen and oxygen atoms [25] |
| Ethanol | Moderate | Polar protic solvent; slightly less polar than methanol [25] |
| Acetone | Good | Polar aprotic solvent; can solvate through dipole interactions [25] |
| Dichloromethane | Good | Chlorinated solvent; good for aromatic compounds with polar groups [25] |
| Chloroform | Good | Chlorinated solvent; similar compounds show good solubility [6] |
| Ethyl Acetate | Moderate | Moderately polar; can interact with aldehyde and methoxy groups [6] |
| Toluene | Moderate | Aromatic solvent; can interact with quinoline π-system [7] |
| Hexane | Poor | Non-polar solvent; limited interaction with polar functional groups [25] |
| DMSO | Good | Highly polar aprotic solvent; excellent for heterocyclic compounds [25] |
The electron distribution in 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is characterized by an asymmetric pattern resulting from the various substituents on the quinoline core [22] [27]. The quinoline nitrogen atom represents a region of high electron density, serving as the primary site for protonation and potential metal coordination [22]. This nitrogen atom acts as a Lewis base and is a key site for acid-base reactions [22].
The chlorine atom at position 2 exerts an electron-withdrawing effect through both inductive and resonance mechanisms [27]. This creates an electron deficiency at the C-2 position and enhances the electrophilicity of the adjacent C-3 position, making it more susceptible to nucleophilic substitution reactions [27]. The aldehyde group at position 3 features a polarized carbon-oxygen double bond with a partial negative charge on the oxygen atom [27]. This carbonyl group serves as a reactive site for nucleophilic addition reactions and potential condensation reactions with appropriate nucleophiles [27].
In contrast to these electron-withdrawing groups, the methoxy substituents at positions 6 and 7 are electron-donating through resonance effects [27]. These groups increase the electron density in the aromatic system, particularly at the ortho and para positions relative to each methoxy group [27]. This electron-donating effect can stabilize the aromatic system and direct electrophilic substitution reactions to specific positions on the ring [27].
The overall π-electron system of the molecule is delocalized throughout the quinoline core, creating a conjugated system that extends to include the aldehyde group [19] [27]. This delocalization contributes to the stability of the molecule and influences its spectroscopic properties [19]. Molecular orbital calculations for similar quinoline derivatives indicate that the highest occupied molecular orbital (HOMO) is typically concentrated on electron-rich regions, while the lowest unoccupied molecular orbital (LUMO) is concentrated on electron-deficient regions [19] [27].
The electron distribution analysis reveals multiple reactive sites with varying electron densities, creating a diverse reactivity profile for the molecule [22] [27]. This electronic structure makes 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde a versatile building block for various chemical transformations [27].
The presence of the electron-withdrawing chlorine atom at position 2 and the aldehyde group at position 3 would be expected to reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline [22] [24]. These groups withdraw electron density from the aromatic system, making the nitrogen less available for protonation [22]. Conversely, the electron-donating methoxy groups at positions 6 and 7 would partially counteract this effect by increasing electron density in the aromatic system [22].
The compound exhibits a weakly basic character due to the quinoline nitrogen, while the aldehyde group provides a weak acidic character [24]. The primary site for protonation is the quinoline nitrogen, which can accept a proton to form a quinolinium cation [22] [24]. This protonation significantly alters the electronic distribution within the molecule and can influence its reactivity and solubility properties [22].
In terms of pH stability, 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is likely stable in mildly acidic to neutral conditions [24]. In strongly basic conditions, the compound may undergo hydrolysis reactions, particularly affecting the chlorine substituent or the aldehyde group [24]. The aldehyde group could potentially undergo base-catalyzed aldol condensation reactions in the presence of other carbonyl compounds under basic conditions [24].
The molecule contains four potential hydrogen bond acceptors: the quinoline nitrogen, the aldehyde oxygen, and the two methoxy oxygens [24]. However, it lacks classical hydrogen bond donors, which influences its intermolecular interactions and solubility characteristics [24]. These hydrogen bonding properties are important for understanding the compound's behavior in different solvents and its potential interactions with other molecules [24].
Irritant